1-Butyl-3,3-dimethylurea

Description

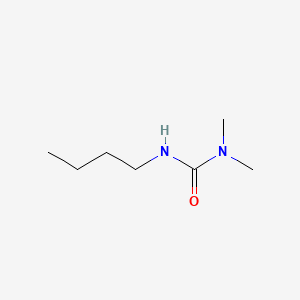

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKHXXRLQIHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200658 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52696-91-0 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Butyl-3,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0), a substituted urea derivative with potential applications in various research and development fields. This document moves beyond a simple cataloging of data to offer insights into the experimental context and significance of these properties, ensuring a deeper understanding for scientific application.

Chemical Identity and Structure

This compound, also known by synonyms such as 3-Butyl-1,1-dimethylurea and N'-butyl-N,N-dimethylurea, is a urea derivative with a butyl group and two methyl groups attached to the nitrogen atoms.[1] Its chemical structure is fundamental to understanding its physical and chemical behavior.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound.

The presence of both nonpolar (butyl and methyl groups) and polar (urea carbonyl) moieties imparts an amphiphilic character to the molecule, influencing its solubility and intermolecular interactions.

Core Physical Properties: A Tabulated Summary

The following table summarizes the key physical properties of this compound based on available data. It is important to note that there is some conflicting information in the literature regarding its physical state.

| Property | Value | Source(s) |

| CAS Number | 52696-91-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Physical State | White powder or colorless to yellowish liquid/syrup | [2][3] |

| Density | 0.916 - 0.92 g/cm³ | [2] |

| Boiling Point | 275.1 °C at 760 mmHg | [2] |

| Flash Point | 120.2 °C | [2] |

| Refractive Index | 1.444 | [2] |

Expert Insight: The discrepancy in the reported physical state ("white powder" versus "liquid/syrup") may be attributable to the purity of the substance or the presence of isomers. A low-melting solid can appear as a syrup or liquid if impurities are present, which would depress the melting point. Further, highly viscous liquids can be mistaken for amorphous solids. Definitive characterization would require analysis of a highly purified sample.

In-Depth Analysis of Physical Properties

Physical State and Appearance

As noted, sources describe this compound as both a white powder and a colorless to yellowish liquid or syrup.[2][3] This ambiguity highlights the importance of sample purity in physical characterization. For drug development and research applications, a consistent and well-defined physical form is critical for formulation and dosing accuracy.

Density

The density is reported to be approximately 0.916 to 0.92 g/cm³.[2] This value is less than that of water, indicating that it will float if immiscible. Density is a critical parameter in process chemistry for calculations involving mass-to-volume conversions and for fluid dynamics considerations in manufacturing processes.

Boiling Point

A boiling point of 275.1 °C at atmospheric pressure (760 mmHg) has been reported.[2] The relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding mediated by the urea functional group. This property is crucial for purification by distillation and for assessing the compound's volatility.

Flash Point

The flash point is cited as 120.2 °C.[2] This is the lowest temperature at which the vapors of the material will ignite when given an ignition source. This information is vital for handling the compound safely, particularly on a larger scale, and for defining appropriate storage and transportation conditions to prevent fire hazards.

Refractive Index

The refractive index is reported as 1.444.[2] This dimensionless number describes how fast light travels through the material. It is a valuable parameter for a quick purity check of liquid samples, as impurities will alter the refractive index.

Solubility Profile: A Critical Parameter for Application

Expert Insight: The solubility of a compound is a cornerstone of its application in drug development. It directly impacts bioavailability, formulation strategies, and the design of purification processes. For a research scientist, understanding the solubility is key to designing experiments, from reaction conditions to analytical sample preparation.

Spectroscopic Data for Structural Elucidation

At present, publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. In the absence of direct data, a predictive analysis based on the known structure can provide valuable insights for researchers.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the butyl group (methyl, and three methylene groups) and the two N-methyl groups would be expected. The chemical shifts and splitting patterns would be characteristic of these functional groups.

-

¹³C NMR: Resonances for the seven carbon atoms in the molecule would be present, including the characteristic carbonyl carbon of the urea group typically found in the 150-180 ppm range.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the urea group would be a prominent feature, typically in the region of 1630-1680 cm⁻¹. N-H stretching and bending vibrations would also be present if the urea nitrogen is not fully substituted.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.21 g/mol ). Fragmentation patterns would likely involve cleavage of the butyl group and other characteristic losses.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity and reproducibility, the physical properties of this compound should be determined using standardized experimental protocols.

Workflow for Physical Property Characterization

Figure 2: A logical workflow for the comprehensive characterization of the physical properties of this compound.

Step-by-Step Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram. The area under the peak corresponds to the enthalpy of fusion.

Step-by-Step Methodology: Solubility Determination

Causality: This protocol systematically assesses the solubility of a compound in a range of solvents with varying polarities, providing a qualitative but highly informative solubility profile.

-

Solvent Selection: Choose a range of solvents, including water, ethanol, acetone, toluene, and hexane, to cover a spectrum of polarities.

-

Sample Preparation: In a series of small, labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid determined.

Safety and Handling

Conclusion and Future Directions

This compound is a substituted urea for which the fundamental physical properties are partially documented. The existing data provides a foundation for its potential use in research and development. However, the conflicting reports on its physical state and the lack of comprehensive solubility and spectroscopic data represent a significant knowledge gap. Future work should focus on the analysis of a certified pure sample to definitively determine its melting point and to generate a complete set of spectroscopic data. Such information is crucial for its confident application in the fields of drug discovery, materials science, and chemical synthesis.

References

- Chem-Tools. This compound.

- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers.

- Hebei Sankai Chemical Technology Co., Ltd. This compound, CasNo.52696-91-0.

- Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory.

- American Society of Trace Evidence Examiners. Glass Refractive Index Determination.

- Agilent. Spectrophotometric Methods of Refractive Indices Measurement.

- Optica Publishing Group. Spectroscopic method for measuring refractive index.

- ENFSI. GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS.

- Neta Scientific. Frinton this compound; 25G.

Sources

1-Butyl-3,3-dimethylurea chemical structure

An In-Depth Technical Guide to 1-Butyl-3,3-dimethylurea: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 52696-91-0), an asymmetrically substituted urea derivative. As a member of the urea class of compounds, which are pivotal in fields ranging from pharmaceuticals to materials science, understanding the specific properties of this molecule is crucial for its application. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic protocol, and provides an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, it touches upon its potential applications and essential safety and handling protocols. The guide is structured to provide not just data, but also the scientific rationale behind the experimental and analytical methodologies, embodying the principles of expertise and trustworthiness required in a scientific setting.

Physicochemical and Structural Properties

This compound is a trisubstituted urea featuring a butyl group and two methyl groups attached to the nitrogen atoms of the urea backbone. This substitution pattern imparts specific solubility and reactivity characteristics. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 52696-91-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.217 g/mol | [1] |

| Synonyms | N'-butyl-N,N-dimethylurea, 3-Butyl-1,1-dimethyl-urea | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | ~0.92 g/cm³ | [2] |

| SMILES | C(N(C)C)(=O)NCCCC | [1] |

The structure of this compound is fundamental to its chemical behavior. The presence of a polar urea core, combined with nonpolar alkyl chains, creates an amphiphilic character.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of asymmetrically substituted ureas is a well-established process in organic chemistry. A reliable and high-yielding method for preparing this compound involves the nucleophilic addition of dimethylamine to n-butyl isocyanate. This reaction is typically fast, exothermic, and proceeds with high atom economy.

Proposed Reaction Mechanism

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the n-butyl isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final stable urea product. The use of an aprotic solvent is critical to prevent the isocyanate from reacting with the solvent.

Sources

An In-depth Technical Guide to 1-Butyl-3,3-dimethylurea (CAS: 52696-91-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Butyl-3,3-dimethylurea, a key intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis protocols, analytical characterization, and applications, with a focus on its role in the development of targeted cancer therapies.

Introduction and Significance

This compound, with the CAS number 52696-91-0, is an asymmetrically substituted urea derivative. While its direct applications are limited, it has gained significant importance as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the manufacturing of Ribociclib, a selective cyclin-dependent kinase (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1][2][3] The structural attributes of the n-butyl and dimethylamino moieties within this molecule are pivotal for its reactivity and incorporation into the final drug substance.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 52696-91-0 | [4][5] |

| Molecular Formula | C₇H₁₆N₂O | [4][5] |

| Molecular Weight | 144.22 g/mol | [4][5] |

| Appearance | White powder or colorless to yellowish liquid | [6] |

| Density | Approximately 0.92 g/cm³ | [6] |

| SMILES | C(N(C)C)(=O)NCCCC | [4][5] |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and dimethylamino groups. The terminal methyl group of the butyl chain would appear as a triplet, while the methylene groups would present as multiplets. The dimethylamino group would exhibit a singlet.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the urea moiety, as well as for the carbons of the butyl and dimethyl groups.[13]

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1630-1680 cm⁻¹. N-H stretching vibrations may also be present, though this compound is a trisubstituted urea. C-N stretching and C-H stretching bands from the alkyl groups will also be prominent.[14][15][16]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Subsequent fragmentation would likely involve cleavage of the butyl group and other characteristic losses.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the reaction of butyl isocyanate with dimethylamine. This is a standard approach for the preparation of unsymmetrical ureas.[17][18]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Laboratory Scale)

Materials:

-

Butyl isocyanate

-

Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve dimethylamine in the anhydrous solvent and cool the solution to 0°C using an ice bath.

-

Slowly add butyl isocyanate dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Causality in Experimental Choices: The use of an anhydrous solvent is critical as isocyanates can react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide, leading to unwanted byproducts.[18] The reaction is performed at a low temperature initially to control the exothermic nature of the nucleophilic addition and to minimize side reactions.

Potential Impurities

Potential impurities may include unreacted starting materials, byproducts from the reaction of butyl isocyanate with any residual water, and symmetrical ureas if the reaction conditions are not well-controlled.

Application in the Synthesis of Ribociclib

The primary and most significant application of this compound is as a key intermediate in the multi-step synthesis of Ribociclib.[1][2][3][17][19][20][21][22][23][24]

Role in the Ribociclib Synthesis Pathway

In the synthesis of Ribociclib, this compound is typically not directly incorporated into the final molecule. Instead, it is used in the preparation of a more complex intermediate. The exact, proprietary industrial synthesis routes may vary, but the patent literature suggests its involvement in the formation of key heterocyclic precursors.

Caption: Role of this compound in the Ribociclib synthesis pathway.

The use of this specific substituted urea is likely driven by its ability to introduce the necessary chemical functionalities while influencing the solubility and reactivity of the intermediates in the desired manner for subsequent cyclization and coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)

-

General Hazards: While specific toxicological data for this compound is not extensively published, compounds in this class should be handled with care. The synthesis involves butyl isocyanate, which is toxic and a potent lachrymator.[17]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.

-

Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6][25][26]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][6][25][26]

Conclusion

This compound (CAS 52696-91-0) is a valuable, yet specialized, chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of the CDK4/6 inhibitor Ribociclib. A thorough understanding of its synthesis, properties, and handling is essential for its safe and efficient use in research and drug development. This guide provides a foundational framework for professionals working with this important compound.

References

- Calienni, J. V., Chen, G.-P., Gong, B., Kapa, P. K., & Saxena, V. (2012). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. U.S.

- Reddy, P. S., Kumar, K. M., Oruganti, S., Kandagatla, B., & Das Gupta, S. (2018). Process for preparation of Ribociclib and its acid addition salts.

- Xu, X. (2016). Process for preparation of Ribociclib intermediate.

- This compound - Chem-Tools. (n.d.).

- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (n.d.).

- Sokhi, S. S., Singh, G., Lahiri, S., Pandey, M. K., Tiwari, R. N., Shukla, S., Musmade, S., Dua, H., & Cabri, W. (2019). An improved process for the preparation of Ribociclib and its salts.

- N,N-DIMETHYLUREA FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 30).

- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (n.d.).

- 1-butyl-3-(2,6-dichlorophenyl)-1-methylurea - Optional[13C NMR] - Chemical - SpectraBase. (n.d.).

- 1-[3-(dimethylamino)propyl]-3-ethylurea - SpectraBase. (n.d.).

- PubChem. (n.d.). N-Butyl-N'-methylurea.

- 1-Butyne, 3,3-dimethyl- - the NIST WebBook. (n.d.).

- N,N'-DIMETHYLUREA - Ataman Kimya. (n.d.).

- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.

- OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1.

- 1-Butyl-3-phenylurea - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- US Patent No. US20180093950A1. (2018).

- Wikipedia. (n.d.). 1,3-Dimethylurea.

- Homeyer, A. H. (1948). Preparation of dimethyl urea. U.S.

- Nannapaneni, V. C., et al. (2019). An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof.

- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... - ResearchGate. (n.d.).

- Synthesis of ribociclib (XII). | Download Scientific Diagram - ResearchGate. (n.d.).

- FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl),... - ResearchGate. (n.d.).

- FTIR spectrum of 1-butyl-3-methyl imidazolium phosphotungstate catalyst... - ResearchGate. (n.d.).

- US Patent No. US11440912B2. (2022).

- 1,3-DIMETHYLUREA | - atamankimya.com. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lobachemie.com [lobachemie.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rdchemicals.com [rdchemicals.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3-Dimethylurea (96-31-1) 1H NMR spectrum [chemicalbook.com]

- 9. N-Butylurea(592-31-4) 1H NMR spectrum [chemicalbook.com]

- 10. 1,3-Dimethylurea (96-31-1) IR Spectrum [chemicalbook.com]

- 11. 1,1-DIMETHYLUREA(598-94-7) 13C NMR [m.chemicalbook.com]

- 12. 1,3-Dimethylurea (96-31-1) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. prepchem.com [prepchem.com]

- 20. Ribociclib synthesis - chemicalbook [chemicalbook.com]

- 21. US20180093950A1 - Ribociclib intermediate and preparation method therefor - Google Patents [patents.google.com]

- 22. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]

- 25. echemi.com [echemi.com]

- 26. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 1-Butyl-3,3-dimethylurea

Introduction

1-Butyl-3,3-dimethylurea is a substituted urea derivative with potential applications in pharmaceutical and agrochemical research. As an unsymmetrical urea, its synthesis requires a strategic approach to ensure the desired connectivity and high purity. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this and related small molecules.

Core Synthetic Strategies

The synthesis of unsymmetrical ureas such as this compound is most commonly and efficiently achieved through two principal pathways. These methods are favored for their reliability, scalability, and the commercial availability of the requisite starting materials.

-

Pathway A: Nucleophilic Addition of Dimethylamine to Butyl Isocyanate. This is often the most direct and high-yielding approach. The highly reactive isocyanate group readily undergoes nucleophilic attack by the secondary amine.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as safety considerations associated with handling isocyanates or carbamoyl chlorides.

Pathway A: Synthesis via Butyl Isocyanate and Dimethylamine

This pathway is predicated on the facile reaction between an isocyanate and an amine, a cornerstone of urea synthesis.[1][2] The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl isocyanate.

Reaction Mechanism

The reaction proceeds through a straightforward nucleophilic addition mechanism. The nitrogen of dimethylamine attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer to yield the stable urea product.

Experimental Protocol

Materials:

-

Butyl isocyanate (Reagent grade, ≥98%)

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas inlet tube

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel (or gas inlet tube), add butyl isocyanate (1.0 eq.).

-

Dissolve the butyl isocyanate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine in THF (1.05 eq.) dropwise to the stirred isocyanate solution. If using dimethylamine gas, it can be bubbled through the solution at a controlled rate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| Butyl Isocyanate | 99.13 | 1.0 | 1.0 |

| Dimethylamine | 45.08 | 1.05 | 1.05 |

| Product | |||

| This compound | 144.22 | - | - |

Note: The table presents a representative 1:1.05 molar ratio. The scale of the reaction can be adjusted as needed.

Visualization of Workflow

Caption: Workflow for the synthesis of this compound via the isocyanate pathway.

Pathway B: Synthesis via n-Butylamine and Dimethylcarbamoyl Chloride

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (n-butylamine) attacks the carbonyl carbon of the dimethylcarbamoyl chloride. This is followed by the elimination of a chloride ion to form the protonated urea. A base is required to deprotonate the product and drive the reaction to completion.

Experimental Protocol

Materials:

-

n-Butylamine (Reagent grade, ≥99%)

-

Dimethylcarbamoyl chloride (Reagent grade, ≥98%)

-

Triethylamine (Et3N) or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or THF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine in a separatory funnel.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| n-Butylamine | 73.14 | 1.0 | 1.0 |

| Dimethylcarbamoyl Chloride | 107.54 | 1.0 | 1.0 |

| Triethylamine | 101.19 | 1.1 | 1.1 |

| Product | |||

| This compound | 144.22 | - | - |

Note: The table outlines a representative stoichiometry. Adjustments may be necessary based on the specific reaction scale.

Visualization of Workflow

Caption: Workflow for the synthesis of this compound via the carbamoyl chloride pathway.

Trustworthiness: Self-Validating Systems in Synthesis

For both described protocols, the integrity of the synthesis is maintained through in-process controls and final product characterization.

-

In-Process Monitoring: Techniques such as TLC and GC-MS are crucial for tracking the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

-

Product Characterization: The identity and purity of the final this compound should be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea carbonyl stretch.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

-

Conclusion

The synthesis of this compound can be reliably achieved through two primary, well-established methods: the reaction of butyl isocyanate with dimethylamine or the reaction of n-butylamine with dimethylcarbamoyl chloride. The choice of method will be dictated by practical considerations such as the availability of starting materials and equipment. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently synthesize this valuable compound for their research and development needs.

References

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. [Link]

- Organic Syntheses. (2022). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483. [Link]

- Patel, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]

- Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(15), 2689-2691. [Link]

- Reboul, V., & Patureau, F. W. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- Batey, R. A., Shen, M., Santhakumar, V., & Yoshina-Ishii, C. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Combinatorial chemistry & high throughput screening, 5(3), 219–232. [Link]

- Tundo, P., & Selva, M. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), G50-G53. [Link]

- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers. [Link]

Sources

1-Butyl-3,3-dimethylurea stability and reactivity

An In-Depth Technical Guide to the Stability and Reactivity of 1-Butyl-3,3-dimethylurea

Executive Summary

This compound (CAS No. 52696-91-0) is an organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2] A comprehensive understanding of its chemical stability and reactivity is paramount for researchers, scientists, and drug development professionals to ensure its safe handling, effective application, and the development of stable formulations. This guide provides a detailed examination of the stability profile of this compound, drawing upon data from the molecule itself and its structural analogs, particularly other substituted ureas. We will delve into its thermal, hydrolytic, and photolytic stability, explore its reactivity with common chemical agents, and discuss potential incompatibilities. Crucially, this document outlines self-validating experimental protocols for assessing its stability and provides insights into the causality behind these experimental designs.

Introduction and Physicochemical Properties

This compound is a substituted urea derivative. The urea functional group is a cornerstone of many biologically active molecules and industrial chemicals, but its stability and reactivity can be significantly influenced by its substituents. The N'-butyl group and the N,N-dimethyl groups on the core urea structure of the title compound dictate its polarity, solubility, and interaction with other molecules.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 3-Butyl-1,1-dimethyl-urea, N'-butyl-N,N-dimethylurea[2]

-

Molecular Formula: C₇H₁₆N₂O[2]

-

Molecular Weight: 144.217 g/mol [2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. The lack of extensive experimental data in safety data sheets underscores the importance of the stability studies outlined in this guide.[3]

| Property | Value | Reference |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.916 g/cm³ | [3] |

| Flash Point | 120.2 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Good solubility for organic compounds | [1] |

Chemical Stability Profile

The stability of a compound is not an intrinsic property but is defined by its resistance to chemical change under specific environmental conditions. For a pharmaceutical or chemical intermediate, this includes exposure to heat, moisture, pH variations, and light.

Thermal Stability

Field Insight: The thermal liability of ureas suggests that manufacturing processes involving this compound should avoid prolonged exposure to high temperatures. The primary decomposition pathway under inert conditions is likely to involve the cleavage of the C-N bonds. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are expected.

Hydrolytic Stability

The central carbonyl-nitrogen (amide-like) bonds in the urea moiety are susceptible to hydrolysis. However, for the analogous 1,3-dimethylurea, the calculated hydrolysis rate is extremely slow, with a predicted half-life of over one year under neutral conditions.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This will accelerate the hydrolysis rate.

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the N'-H group or attack the carbonyl carbon directly, also leading to an increased rate of hydrolysis.

Field Insight: While stable at neutral pH, the stability of this compound in formulations with acidic or basic excipients should be carefully evaluated.[7] Hygroscopic excipients that can introduce moisture into a solid formulation should also be used with caution.[7]

Photolytic Stability

Direct photolysis occurs when a molecule absorbs light energy, leading to its degradation. Compounds that do not absorb light at wavelengths greater than 290-300 nm are generally not susceptible to direct photolysis. For 1,3-dimethylurea, it is reported that it does not significantly absorb light in this region.[6]

However, indirect photo-oxidation is a potential degradation pathway. The calculated half-life for the reaction of 1,3-dimethylurea with hydroxyl radicals is 5.2 days in air and 111 days in water.[6] This indicates that while direct light exposure may not be a primary concern, long-term exposure in the presence of atmospheric or aqueous oxidants could lead to degradation.

Field Insight: Standard photostability testing as per ICH Q1B guidelines is recommended to confirm these predictions for this compound, especially if it is to be used in a final product that may be exposed to light.[8]

Storage and Handling Recommendations

Based on its general profile and that of its analogs, this compound should be stored in a cool, dry, and well-ventilated place.[9] Containers should be kept tightly closed to prevent moisture ingress. It should be stored away from strong oxidizing agents and sources of ignition.

Reactivity and Incompatibility

Understanding the reactivity of this compound is crucial for predicting potential incompatibilities during synthesis, formulation, and storage.

Reactivity with Oxidizing and Reducing Agents

This compound is incompatible with strong oxidizing agents. Oxidation can occur at the nitrogen atoms or the butyl chain. The term oxidation refers to a process involving the loss of electrons or an increase in oxidation state.[10][11] Conversely, reduction involves the gain of electrons or a decrease in oxidation state.[10][11] While specific reactions with reducing agents are not well-documented, the carbonyl group could potentially be reduced under harsh conditions.

Critical Reactivity Pathway: Nitrosation

A significant and critical reaction for substituted ureas is nitrosation, which is the reaction with nitrous acid (HNO₂) or other nitrosating agents. This reaction can form N-nitrosoureas, a class of compounds known to be potent carcinogens.[6] Nitrous acid is often formed in situ from nitrites (e.g., sodium nitrite) under acidic conditions.

The kinetics of nitrosation for 1,3-dimethylurea have been studied, confirming that this reaction pathway is viable.[12][13] The presence of a secondary amine proton on the N' atom of this compound makes it susceptible to this reaction.

Caption: Potential pathway for the formation of a carcinogenic N-nitrosourea.

Field Insight (CRITICAL SAFETY WARNING): Due to the risk of forming carcinogenic nitrosamines, co-formulation of this compound with sources of nitrites (common as excipients or impurities) must be rigorously avoided, especially under acidic conditions. Any development program must include a risk assessment for nitrosamine formation.

Potential Incompatibilities with Pharmaceutical Excipients

Drug-excipient incompatibility can compromise the stability, efficacy, and safety of a pharmaceutical product.[14][15]

-

Acidic/Basic Excipients: As discussed, these can catalyze hydrolysis. Examples include citric acid or sodium bicarbonate.

-

Oxidizing Excipients: Excipients with peroxide impurities (e.g., found in povidone or polyethylene glycols) could potentially oxidize the molecule.[16]

-

Reducing Sugars: While less likely for a secondary amine, primary amines can undergo Maillard reactions with reducing sugars like lactose. This potential should be considered if degradation products could include primary amines.[7]

-

Stearate Lubricants: Magnesium stearate can sometimes interact with active ingredients, particularly those susceptible to ion-catalyzed degradation.[7]

Experimental Protocols for Stability and Reactivity Assessment

The following protocols are designed as self-validating systems. Each includes controls and defined endpoints to ensure the trustworthiness of the results.

Workflow for Comprehensive Stability Assessment

This workflow provides a logical progression from initial screening to detailed degradation product analysis.

Caption: A systematic workflow for assessing the stability of a new chemical entity.

Protocol: Forced Degradation Study (Hydrolysis)

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Methodology:

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acidic: Dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Basic: Dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Neutral: Dilute the stock solution 1:1 with water.

-

-

Incubation: Place sealed vials of each solution in a controlled temperature bath (e.g., 60°C).

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.[17] The method must be able to resolve the parent peak from any potential degradation products.

-

Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to T=0. Significant degradation (>10%) indicates susceptibility.

Causality: Using elevated temperatures accelerates the reaction, allowing for the observation of degradation within a practical timeframe. The neutral control differentiates between thermal and hydrolytic degradation.

Recommended Analytical Techniques for Degradant Identification

Once forced degradation studies indicate instability, identifying the resulting degradants is crucial for safety assessment.

-

High-Performance Liquid Chromatography (HPLC): The workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which is essential for structural elucidation.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[18]

Conclusion

While specific experimental data on this compound is limited, a comprehensive analysis based on its structure and data from analogous compounds allows for a robust preliminary assessment of its stability and reactivity. It is predicted to be relatively stable to hydrolysis at neutral pH and to direct photolysis. However, it exhibits several critical liabilities that researchers and developers must address:

-

Thermal Sensitivity: High temperatures should be avoided in its synthesis and processing.

-

Hydrolytic Instability: It is likely to degrade under strongly acidic or basic conditions.

-

Nitrosation Risk: The potential to form carcinogenic N-nitrosoureas in the presence of nitrites under acidic conditions is a major safety concern that requires rigorous control and risk mitigation strategies.

The experimental workflows provided in this guide offer a clear path for generating the necessary data to confirm these characteristics, ensuring the safe and effective use of this compound in research and development.

References

- Thermal Stability and Thermodynamics in the Process of Synthesising 1,3-dimethylurea. (n.d.). AIDIC - The Italian Association of Chemical Engineering.

- Díaz, D. D., Ripka, A. S., & Finn, M. G. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure.

- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.

- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.

- Analytical Methods for the Degradation of Phytoconstituents. (n.d.).

- This compound. (n.d.). Chem-Tools.

- 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD Existing Chemicals Database.

- This compound, 52696-91-0, suppliers and manufacturers. (n.d.). R&D Chemicals.

- Bravo, C., Hervés, P., Iglesias, E., Leis, J. R., & Peña, M. E. (1990). Kinetic study of the nitrosation reaction of 1,3-dimethylurea in dioxane–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, 1969-1974.

- Kinetic study of the nitrosation of 1,3‐dialkylureas in aqueous‐perchloric acid medium. (2004).

- Environmental Chemistry Method for Metam Degradate DMU in Soil. (n.d.). EPA.

- Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2024). PubMed.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- Thermal decomposition characteristics of compounds 1a and 1b in inert... (n.d.). ResearchGate.

- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.

- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). ResearchGate.

- Oxidation and Reduction Reactions - Basic Introduction. (2017, August 22). YouTube.

- The Kinetics of Thermal Decomposition of 1-butyl-3-methylimidazolium Hexafluorophosphate. (2006). PubMed.

- 1-Butyl-3-phenylurea. (n.d.). NIST WebBook.

- The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. (n.d.). ResearchGate.

- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications.

- Oxidation and Reduction (Redox) Reactions. (2019, May 23). YouTube.

- Introduction to Oxidation Reduction (Redox) Reactions. (2015, June 2). YouTube.

- Oxidation-Reduction Reactions. (n.d.).

- 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). (n.d.). PubChem.

- N-Butyl-N'-methylurea. (n.d.). PubChem.

- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.

- Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (n.d.). ResearchGate.

Sources

- 1. chem-tools.com [chem-tools.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. echemi.com [echemi.com]

- 4. aidic.it [aidic.it]

- 5. Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. atamankimya.com [atamankimya.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Kinetic study of the nitrosation reaction of 1,3-dimethylurea in dioxane–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. ijmr.net.in [ijmr.net.in]

- 18. epa.gov [epa.gov]

A Technical Guide to the Spectroscopic Data of 1-Butyl-3,3-dimethylurea

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is a cornerstone of innovation. 1-Butyl-3,3-dimethylurea, with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol , represents a class of substituted ureas that are of significant interest in drug development and as chemical intermediates.[1] A comprehensive understanding of its spectroscopic signature is paramount for its synthesis, identification, and quality control. This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous molecular structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for the confident characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a central urea carbonyl group, an n-butyl group attached to one nitrogen, and two methyl groups on the other nitrogen. This asymmetry is a key determinant of its spectroscopic properties.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with protons closer to the urea moiety appearing more downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 5.5 - 6.5 | Broad Singlet | 1H |

| -CH₂- (adjacent to N) | 3.0 - 3.2 | Triplet | 2H |

| -CH₂- | 1.4 - 1.6 | Sextet | 2H |

| -CH₂- | 1.2 - 1.4 | Sextet | 2H |

| -CH₃ (butyl group) | 0.8 - 1.0 | Triplet | 3H |

| N-(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |

Causality of Predictions: The N-H proton's chemical shift is highly variable and dependent on solvent and concentration; however, in a non-protic solvent like CDCl₃, it is expected to be a broad singlet in the 5.5-6.5 ppm range due to quadrupole broadening and potential hydrogen bonding. The methylene group adjacent to the nitrogen is deshielded and appears as a triplet around 3.0-3.2 ppm. The subsequent methylene groups of the butyl chain will appear progressively upfield. The terminal methyl group of the butyl chain will be the most shielded, appearing as a triplet around 0.8-1.0 ppm. The two methyl groups on the other nitrogen are chemically equivalent and will give a sharp singlet at approximately 2.8-3.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 158 - 162 |

| -CH₂- (adjacent to N) | 39 - 42 |

| -CH₂- | 31 - 34 |

| -CH₂- | 19 - 22 |

| -CH₃ (butyl group) | 13 - 15 |

| N-(CH₃)₂ | 36 - 39 |

Causality of Predictions: The carbonyl carbon of the urea is the most deshielded, appearing significantly downfield in the 158-162 ppm region. The carbons of the butyl chain will show a predictable pattern, with the carbon attached to the nitrogen being the most downfield of the aliphatic carbons. The two N-methyl carbons are equivalent and are expected to resonate in the 36-39 ppm range.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:[2][3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity.

-

Acquisition of ¹H NMR Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquisition of ¹³C NMR Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for the quaternary carbonyl carbon to be observed with a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the N-H and C=O bonds of the urea moiety, as well as C-H and C-N stretching and bending vibrations.[4][5][6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (urea, Amide I) | 1630 - 1660 | Strong |

| N-H Bend (Amide II) | 1550 - 1580 | Medium |

| C-N Stretch | 1200 - 1350 | Medium-Strong |

Causality of Predictions: The N-H stretching vibration is expected in the 3300-3400 cm⁻¹ region. The strong absorption in the 1630-1660 cm⁻¹ range is characteristic of the urea carbonyl (Amide I band). The N-H bending (Amide II) vibration is anticipated around 1550-1580 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations will be present in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7][8][9]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small, volatile organic compounds.[10][11][12][13]

Predicted Mass Spectrum Fragmentation

Upon electron ionization, this compound (MW = 144.22) is expected to form a molecular ion (M⁺˙) at m/z 144. The fragmentation pattern will be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl group. A characteristic fragmentation for N-alkyl ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[14][15][16]

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 144 | [C₇H₁₆N₂O]⁺˙ (Molecular Ion) | - |

| 129 | [M - CH₃]⁺ | CH₃˙ |

| 101 | [M - C₃H₇]⁺ | C₃H₇˙ |

| 88 | [C₄H₁₀N₂O]⁺˙ | C₄H₈ |

| 72 | [(CH₃)₂NCO]⁺ | C₄H₉N |

| 58 | [C₃H₈N]⁺ | (CH₃)₂NCO |

| 44 | [(CH₃)₂N]⁺ | C₄H₉NCO |

Predicted Mass Spectrometry Fragmentation Pathway of this compound

Caption: Proposed major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for EI-MS analysis is as follows:[10][12][13]

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a heated probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, this document serves as a valuable resource for the identification and characterization of this molecule. The included experimental protocols offer a framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate confirmation of molecular structure.

References

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

- Chemistry at Emory.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]

- Chemistry LibreTexts. (2022, July 3). 3.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Bruker.

- National Center for Biotechnology Information. State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, X(3). [Link]

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

- Wikipedia.

- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

- Quora. (2021, September 16). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. [Link]

- Royal Society of Chemistry.

- Specac Ltd.

- Agilent.

- Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

- Chemistry—A European Journal. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Northern Illinois University. IR handout.pdf. [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- PubMed. (2021, October 15).

- Chemistry LibreTexts. (2023, August 29).

- PubChem. N,N-Dimethylurea. [Link]

- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

- Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]

- SpectraBase. N,N-Dimethylurea - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. books.rsc.org [books.rsc.org]

- 3. rsc.org [rsc.org]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www1.udel.edu [www1.udel.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. agilent.com [agilent.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Role of 1-Butyl-3,3-dimethylurea in organic synthesis

An In-Depth Technical Guide to 1-Butyl-3,3-dimethylurea: Properties, Synthesis, and Emerging Roles in Organic Synthesis

This technical guide provides a comprehensive overview of this compound, a molecule with growing interest in the field of organic synthesis. We will delve into its chemical and physical properties, explore synthetic routes, and discuss its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known by its IUPAC name N'-butyl-N,N-dimethylurea, is an asymmetrically substituted urea derivative. Its structure, featuring both a butyl group and two methyl groups attached to the nitrogen atoms of the urea backbone, imparts a unique combination of steric and electronic properties. These characteristics suggest its potential utility in a variety of chemical transformations.

While extensive research on this specific molecule is still emerging, its structural motifs are present in a range of compounds utilized in pharmaceuticals and agrochemicals. This guide aims to consolidate the available information and provide a forward-looking perspective on its role in modern organic synthesis.

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 52696-91-0 | [1] |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.217 g/mol | [1] |

| Appearance | Colorless to yellowish liquid or low melting mass | [2] |

| Boiling Point | 100-110 °C at 0.8 mmHg | |

| Density | Approximately 0.92 g/cm³ | [2] |

| Solubility | Expected to be a polar solvent with good solubility for various organic compounds | [2] |

Synthesis of this compound

The synthesis of asymmetrically substituted ureas can be achieved through several established methodologies in organic chemistry. While specific literature detailing the optimized synthesis of this compound is not abundant, the following general approaches are highly relevant and adaptable.

Phosgene-based Methods

A common and versatile method for urea synthesis involves the use of phosgene or its safer equivalents (e.g., triphosgene, diphosgene).

Workflow for Phosgene-based Synthesis of this compound

Caption: Isocyanate-based synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of butyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Amine Addition: A solution of dimethylamine in the same solvent is added dropwise to the isocyanate solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Completion and Isolation: The reaction is typically rapid and proceeds to completion within a few hours. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Role in Organic Synthesis

Based on its structure and the known reactivity of related urea compounds, this compound can be envisioned to play several roles in organic synthesis.

As a Polar Aprotic Solvent

With its urea backbone, this compound is a polar molecule capable of dissolving a variety of organic and inorganic compounds. [2]Its relatively high boiling point and thermal stability make it a potential solvent for reactions requiring elevated temperatures.

As a Catalyst and Reagent

There is an indication that this compound can act as a catalyst, particularly in reactions involving carbon dioxide. [2]The lone pairs on the nitrogen and oxygen atoms can coordinate to metal centers or activate substrates through hydrogen bonding.

Potential Catalytic Cycle for CO2 Conversion

Caption: A plausible catalytic cycle for the synthesis of ureas from CO2 and amines using this compound as a catalyst.

This proposed mechanism involves the activation of carbon dioxide by the urea catalyst, followed by nucleophilic attack of an amine to form a carbamic acid intermediate. Subsequent reaction with another amine molecule would yield the desired substituted urea and regenerate the catalyst.

As a Directing Group or Ligand

The urea moiety is known to act as a directing group in C-H activation reactions and as a ligand in transition metal catalysis. The specific substitution pattern of this compound could offer unique steric and electronic control in such transformations, although specific examples have yet to be reported in the literature.

Future Outlook

While the documented applications of this compound in organic synthesis are currently limited, its structural features suggest a promising future. Further research into its catalytic activity, its role as a ligand in cross-coupling reactions, and its potential as a directing group is warranted. As the demand for novel reagents and catalysts in drug discovery and materials science continues to grow, it is likely that the full potential of this compound will be explored and realized.

References

- This compound - Chem-Tools.

- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure.

- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea - Aidic.

- N,N-DIMETHYL-N-BUTYLAMINE - CAMEO Chemicals - NOAA.

- Exploring the Synthesis Potential of 1,3-Dimethylurea in Pharmaceutical R&D.

- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals.

- Frinton Laboratories, Inc. - ChemBuyersGuide.com.

Sources

The Unseen Workhorse: A Technical Guide to 1-Butyl-3,3-dimethylurea as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, the value of a versatile and reliable intermediate cannot be overstated. 1-Butyl-3,3-dimethylurea, a seemingly unassuming molecule, represents a cornerstone in the construction of more complex chemical architectures. This guide offers an in-depth exploration of its synthesis, properties, and applications, providing the technical insights necessary for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Attributes of this compound

This compound, with the CAS Number 52696-91-0, is a substituted urea derivative that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a butyl group and two methyl groups attached to the urea backbone, imparts specific solubility and reactivity characteristics that are advantageous in various chemical transformations.

| Property | Value | Source |

| CAS Number | 52696-91-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.217 g/mol | [1] |

| Synonyms | 3-Butyl-1,1-dimethyl-urea, N'-butyl-N,N-dimethylurea | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | Approx. 0.92 g/cm³ | [2] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and logically sound pathways. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

Pathway 1: Nucleophilic Addition of Dimethylamine to n-Butyl Isocyanate

This is a classic and highly efficient method for the formation of ureas. The reaction proceeds via the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbonyl carbon of n-butyl isocyanate.

Reaction Mechanism:

Figure 1: General reaction scheme for the synthesis of this compound from n-butyl isocyanate and dimethylamine.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flushed with dry nitrogen to maintain an inert atmosphere.

-

Reagent Preparation: A solution of dimethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in the reaction flask and cooled to 0-5 °C in an ice bath.

-

Addition of Isocyanate: n-Butyl isocyanate (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred dimethylamine solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization, if solid, to yield pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: n-Butyl isocyanate is sensitive to moisture, which can lead to the formation of undesired byproducts such as N,N'-dibutylurea.

-

Aprotic Solvent: Solvents like THF or diethyl ether are chosen for their ability to dissolve the reactants without participating in the reaction.

-

Low Temperature Addition: The reaction is exothermic. Slow, controlled addition at low temperatures prevents side reactions and ensures safety.

-

Stoichiometry: A slight excess of the more volatile dimethylamine can be used to ensure the complete consumption of the isocyanate.

Pathway 2: Acylation of n-Butylamine with Dimethylcarbamoyl Chloride

This alternative route involves the reaction of a primary amine (n-butylamine) with a carbamoyl chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Reaction Setup: A similar three-necked flask setup as in Pathway 1 is used.

-

Reagent Preparation: n-Butylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are dissolved in a suitable solvent (e.g., dichloromethane, toluene) in the reaction flask.

-

Addition of Carbamoyl Chloride: Dimethylcarbamoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred amine solution at room temperature.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours or until completion as indicated by TLC or GC analysis.

-

Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation.

Causality of Experimental Choices:

-

Base: Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the n-butylamine and allowing the reaction to proceed to completion.

-

Solvent: Dichloromethane or toluene are suitable solvents that are inert to the reaction conditions.

-

Stoichiometry: Equimolar amounts of the amine and carbamoyl chloride are typically used, with a slight excess of the base.

Applications as a Chemical Intermediate

The utility of this compound as a chemical intermediate is most prominently demonstrated in the synthesis of the herbicide Tebuthiuron.

Synthesis of Tebuthiuron